Product packaging for Galanin (1-13)-Substance P (5-11) amide(Cat. No.:)

Galanin (1-13)-Substance P (5-11) amide

Cat. No.: B10785847
M. Wt: 2199.5 g/mol
InChI Key: TZOJVPDIYKRJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Galanin (1-13)-Substance P (5-11) Amide within Neuropeptide Research

Galanin is a neuropeptide with a wide distribution throughout the central and peripheral nervous systems, as well as in the endocrine system. sigmaaldrich.com It exerts its effects by binding to three distinct G protein-coupled receptor subtypes: GALR1, GALR2, and GALR3. nih.govwikipedia.org Galanin is known to be a potent inhibitor of neuronal activity and is involved in regulating the release of various neurotransmitters, including acetylcholine (B1216132), serotonin, and norepinephrine. sigmaaldrich.comnih.gov This positions the galaninergic system as a promising target for understanding and potentially treating a range of conditions such as mood disorders, cognitive decline, and pain. patsnap.comsigmaaldrich.comresearchgate.net

The development of specific ligands for galanin receptors has been crucial to dissecting the individual roles of each receptor subtype. nih.gov this compound emerged as a key research tool in this context, functioning as a high-affinity ligand for galanin receptors. vwr.com Its creation allowed for more precise investigations into the physiological and pathological roles of the galanin system.

Historical Development and Discovery as a Chimeric Peptide Ligand

This compound was developed as a chimeric peptide, a molecule constructed by combining fragments of two different parent peptides. pnas.org This innovative approach aimed to create a ligand with novel properties. Specifically, it consists of the N-terminal 1-13 amino acid fragment of galanin coupled to the C-terminal 5-11 amino acid fragment of Substance P. oup.comfrontiersin.org The N-terminal portion of galanin is known to be critical for its biological activity. frontiersin.org

The design of this chimera was a strategic effort to generate a high-affinity antagonist for galanin receptors. pnas.orgjpp.krakow.pl The initial report on this peptide, also known as M15, described it as the first antagonist for the neuronal actions of galanin. nih.gov It was found to bind with high affinity to galanin binding sites in various regions of the rat brain and spinal cord and could effectively block the inhibitory effects of galanin on acetylcholine release in the hippocampus and the hyperpolarizing effects of galanin on neurons in the locus coeruleus. pnas.orgnih.gov

However, subsequent research revealed a more complex pharmacological profile. While it acts as an antagonist in the central nervous system, it functions as a full agonist in gastrointestinal smooth muscle, highlighting the tissue-specific nature of its activity. jpp.krakow.plnih.gov

Nomenclature and Classification as a Research Tool (e.g., Galantide (B1674400), M15)

This compound is known by several names in scientific literature, which is important to recognize when reviewing research. It is commonly referred to as M15 and Galantide . jpp.krakow.plnih.govnih.govscispace.com These designations are used interchangeably to refer to this specific chimeric peptide.

As a research tool, it is classified as a high-affinity galanin receptor ligand. vwr.comnih.gov While initially hailed as a universal galanin antagonist, its functional profile is now understood to be more nuanced, exhibiting both antagonist and agonist properties depending on the tissue and receptor subtype present. jpp.krakow.plnih.gov This complexity has made it a valuable tool for probing the differences between galanin receptor subtypes and their signaling pathways in various physiological systems. researchgate.net

For instance, studies have utilized M15 to differentiate between central and peripheral galanin receptor functions. nih.gov Its ability to block certain galanin-mediated actions in the brain has been instrumental in studies related to feeding behavior, learning, and pain. jpp.krakow.pl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C104H151N25O26S B10785847 Galanin (1-13)-Substance P (5-11) amide

Properties

IUPAC Name

2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H151N25O26S/c1-54(2)39-70(91(142)113-52-87(139)129-37-20-27-80(129)103(154)120-69(33-35-82(107)134)93(144)119-68(32-34-81(106)133)94(145)124-76(44-61-23-16-13-17-24-61)99(150)123-74(43-60-21-14-12-15-22-60)92(143)112-51-86(138)116-71(40-55(3)4)95(146)118-67(89(109)140)36-38-156-11)121-96(147)72(41-56(5)6)122-98(149)75(45-62-28-30-64(132)31-29-62)117-85(137)50-111-90(141)58(9)114-102(153)79(53-130)127-100(151)78(47-83(108)135)125-97(148)73(42-57(7)8)126-104(155)88(59(10)131)128-101(152)77(115-84(136)48-105)46-63-49-110-66-26-19-18-25-65(63)66/h12-19,21-26,28-31,49,54-59,67-80,88,110,130-132H,20,27,32-48,50-53,105H2,1-11H3,(H2,106,133)(H2,107,134)(H2,108,135)(H2,109,140)(H,111,141)(H,112,143)(H,113,142)(H,114,153)(H,115,136)(H,116,138)(H,117,137)(H,118,146)(H,119,144)(H,120,154)(H,121,147)(H,122,149)(H,123,150)(H,124,145)(H,125,148)(H,126,155)(H,127,151)(H,128,152)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOJVPDIYKRJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H151N25O26S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2199.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Characterization of Galanin 1 13 Substance P 5 11 Amide

Receptor Binding Profile

The initial characterization of any pharmacologically active compound involves a thorough analysis of its binding affinity and selectivity to its target receptors. For Galanin (1-13)-Substance P (5-11) amide, this involves a dual investigation into its interactions with both galanin and substance P receptor families.

Affinity and Selectivity for Galanin Receptor Subtypes (GalR1, GalR2, GalR3)

This compound, also known as galantide (B1674400), is recognized as a high-affinity ligand for galanin receptors. cymitquimica.com Its design, which combines the N-terminal fragment of galanin with a portion of substance P, was intended to produce a potent galanin receptor antagonist. Studies have demonstrated that this chimeric peptide binds with high affinity to galanin receptors present in membranes from various tissues, including the rat hypothalamus and dorsal hippocampus.

While specific binding affinities for the individual galanin receptor subtypes (GalR1, GalR2, and GalR3) are a critical aspect of its pharmacological profile, detailed comparative data across all three subtypes for this compound is an area of ongoing research. The initial development and characterization primarily focused on its antagonistic properties at galanin receptors in a broader sense. The N-terminal (1-13) portion of galanin is crucial for receptor recognition and binding, and its inclusion in the chimeric structure confers the high affinity for galanin receptors.

Interaction with Substance P Receptors (Neurokinin-1 Receptors)

The inclusion of the substance P (5-11) fragment in the chimeric peptide raises the question of its potential interaction with substance P's primary receptor, the neurokinin-1 (NK1) receptor. The C-terminal region of substance P is known to be critical for its biological activity and binding to NK1 receptors.

However, the primary design rationale for galantide was to create a galanin receptor ligand. The substance P fragment was incorporated to enhance certain physicochemical properties and was not necessarily intended to retain high-affinity binding to NK1 receptors. Detailed binding assays are required to definitively characterize the affinity of this compound for NK1 receptors and to determine if it acts as a ligand at these sites.

Competitive Binding Dynamics with Endogenous Ligands

A key aspect of a receptor ligand's profile is its ability to compete with the endogenous ligand for the same binding site. This compound has been shown to be a competitive antagonist at galanin receptors. This means that it binds to the same site as endogenous galanin, thereby preventing galanin from binding and eliciting its normal physiological response.

The high affinity of galantide for galanin receptors suggests that it can effectively displace galanin from its binding sites. The competitive nature of this interaction is fundamental to its mechanism of action as a galanin receptor antagonist. The dynamics of this competition are influenced by the relative concentrations of galantide and endogenous galanin, as well as their respective binding affinities for the galanin receptors.

Functional Modulatory Actions

Beyond receptor binding, the functional consequences of this interaction, whether agonistic or antagonistic, define the pharmacological utility of a compound. The functional modulatory actions of this compound have been explored in various biological systems.

Agonistic and Antagonistic Properties at Galanin Receptors in Diverse Biological Systems

This compound is predominantly characterized as a galanin receptor antagonist. In numerous in vitro and in vivo studies, it has been shown to block the effects of galanin. For instance, it has been demonstrated to antagonize galanin-induced inhibition of acetylcholine (B1216132) release in the hippocampus and to block the effects of galanin on spinal cord excitability.

The antagonistic properties of galantide are a direct consequence of its high-affinity binding to galanin receptors without activating them. By occupying the receptor binding site, it prevents the endogenous agonist, galanin, from initiating its intracellular signaling cascade. The specific antagonistic potency can vary depending on the tissue and the specific galanin receptor subtype being investigated.

Agonistic and Antagonistic Properties at Substance P Receptors

The functional activity of this compound at substance P (NK1) receptors is less well-defined in the literature compared to its effects on galanin receptors. While the substance P (5-11) fragment is part of its structure, it does not guarantee a functional interaction with NK1 receptors.

Determining whether galantide exhibits any agonistic or antagonistic properties at NK1 receptors would require specific functional assays that measure downstream signaling events associated with NK1 receptor activation, such as calcium mobilization or inositol (B14025) phosphate (B84403) accumulation. The absence of significant reported activity at NK1 receptors suggests that its primary pharmacological role is as a galanin receptor antagonist.

Modulation of Receptor-Specific Signaling Pathways (e.g., G-protein coupling, adenylyl cyclase)

The chimeric peptide this compound, also known as M15 or galantide, demonstrates complex and tissue-dependent modulation of receptor-specific signaling pathways. sigmaaldrich.comnih.govscispace.comunife.itut.ee Its interaction with galanin receptors (GalRs), which are members of the G protein-coupled receptor (GPCR) family, initiates distinct downstream signaling cascades. sigmaaldrich.comscispace.com The N-terminal galanin (1-13) portion of the chimera is crucial for receptor binding, while the C-terminal substance P (5-11) fragment contributes to its unique pharmacological profile. ut.eefrontiersin.org

Galanin receptors are primarily coupled to heterotrimeric G-proteins, which in turn modulate the activity of effector enzymes like adenylyl cyclase. sigmaaldrich.comut.ee The specific G-protein subtype engaged (e.g., Gαi/o, Gαq/11) depends on the receptor subtype (GalR1, GalR2, GalR3) and the cellular context, leading to varied physiological responses. sigmaaldrich.com GalR1 and GalR3 receptors are typically coupled to Gαi/o proteins, which mediate the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. sigmaaldrich.com Conversely, GalR2 receptors often couple through Gαq/11 proteins to activate phospholipase C. sigmaaldrich.com

Research indicates that this compound can function as either an antagonist or a full agonist depending on the tissue and the specific galanin receptor subtypes expressed. nih.govnih.gov In the central nervous system (CNS), it predominantly acts as a galanin receptor antagonist. nih.gov For instance, in the rat hippocampus, locus coeruleus, and spinal cord, M15 effectively blocks the inhibitory actions of galanin. nih.gov These inhibitory effects of galanin are often mediated by the hyperpolarization of neurons, which involves the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of adenylyl cyclase via Gαi/o proteins. sigmaaldrich.com By blocking these actions, M15 prevents the galanin-induced decrease in neuronal excitability. nih.gov

In contrast to its effects in the CNS, studies on gastrointestinal smooth muscle reveal that this compound behaves as a full galanin receptor agonist. nih.gov In dispersed smooth muscle cells from the guinea pig stomach, both galanin and M15 cause muscle relaxation. nih.gov This relaxant effect is associated with the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels, a characteristic signaling pathway for smooth muscle relaxation. nih.gov This agonist activity highlights the differential G-protein coupling and signaling outcomes in peripheral tissues compared to the CNS. nih.gov

The peptide binds with the highest affinity to the GalR2 subtype, while showing lower affinity for GalR1 and GalR3. ut.ee The cAMP signaling pathway is a critical component in the mechanism of action for both galanin receptor agonists and antagonists. ut.ee The ability of this compound to differentially modulate adenylyl cyclase activity—inhibiting it (as an antagonist to galanin's effects) in certain neuronal populations and stimulating it (as an agonist) in gastrointestinal muscle—underscores its complex pharmacological character. nih.govnih.gov

Table 1: Signaling Properties of this compound (M15)

Tissue/System Receptor Target(s) Observed Effect G-Protein Coupling Adenylyl Cyclase Modulation
Rat Central Nervous System (Hippocampus, Locus Coeruleus, Spinal Cord) Galanin Receptors Antagonist Blocks Gαi/o-mediated effects of galanin Blocks galanin-induced inhibition of adenylyl cyclase
Gastrointestinal Smooth Muscle (Guinea Pig) Galanin Receptors Full Agonist Likely Gαs Activates adenylyl cyclase, increasing cAMP
RIN m 5F Insulinoma Cells Galanin Receptors Antagonist Blocks galanin-mediated G-protein activation Reverses galanin-mediated inhibition of insulin (B600854) release

Neurobiological and Systemic Actions of Galanin 1 13 Substance P 5 11 Amide

Central Nervous System Modulation

Galanin (1-13)-Substance P (5-11) amide exerts significant modulatory effects throughout the central nervous system, influencing a range of functions from spinal reflexes to complex behaviors regulated by higher brain centers. nih.govsigmaaldrich.com

Spinal Cord Excitability and Nociceptive Processing

In the spinal cord, this compound has been shown to modulate the processing of sensory information, particularly related to pain. nih.govpnas.org It acts as an antagonist to the effects of galanin on the spinal flexor reflex. nih.gov Galanin itself has a complex, dose-dependent role in nociception, with high doses generally producing antinociceptive effects and low doses being pronociceptive. nih.gov The antagonistic action of M15 helps to parse these effects. Research has demonstrated that M15 can block the facilitatory effects of galanin on the spinal flexor reflex, a model used to study spinal cord excitability. nih.govnih.gov This suggests that endogenous galanin plays a role in modulating spinal neuronal circuits, and M15 can be used to probe this function. Furthermore, studies with other galanin antagonists like M35 have revealed that endogenous galanin has a tonic inhibitory role in spinal cord excitability, a function that is enhanced after nerve injury. pnas.orgnih.gov

Table 1: Effects of this compound on Spinal Cord and Nociception
ActionEffect of this compoundImplication
Spinal Flexor ReflexBlocks the facilitatory effects of galanin. nih.govModulates spinal cord excitability and nociceptive processing.

Hypothalamic Systems and Neuroendocrine Regulation

The hypothalamus is a key site for the actions of galanin, which is involved in regulating a variety of homeostatic processes. This compound has been a valuable tool for investigating these functions. sigmaaldrich.comkarger.com

This compound has demonstrated effects on the release of pituitary hormones. In studies on luteinizing hormone (LH), intracerebroventricular administration of galantide (B1674400) was found to block the galanin-induced increase in plasma LH levels in rats. nih.gov Furthermore, galantide on its own was shown to decrease the basal in vitro release of gonadotropin-releasing hormone (LHRH) from the median eminence-arcuate nucleus. nih.gov This suggests that endogenous galanin may have a tonic stimulatory role in LHRH secretion, which can be antagonized by M15. nih.gov However, in a study on porcine pituitary cells, M15 was ineffective in blocking galanin-induced LH secretion. karger.com

Regarding prolactin, one study using dispersed rat anterior pituitary cells found that the addition of M15 had no effect on either basal or galanin-stimulated prolactin release. pnas.org This highlights the complexity and species-specific nature of the interactions between galanin and its antagonists in the neuroendocrine system.

Table 2: Effects on Pituitary Hormone Release
HormoneEffect of this compoundSpecies/Model
Luteinizing Hormone (LH)Blocks galanin-induced release; decreases basal LHRH release. nih.govRat (in vivo and in vitro)
Luteinizing Hormone (LH)Ineffective in blocking galanin-induced release. karger.comPorcine (in vitro)
ProlactinNo effect on basal or galanin-stimulated release. pnas.orgRat (in vitro)

Galanin is a well-known stimulator of food intake, particularly fat consumption, when administered into the hypothalamus. nih.gov this compound has been shown to antagonize this effect. karger.com Studies have demonstrated that M15, along with other galanin antagonists like M40, can block galanin-induced feeding when microinjected into the paraventricular nucleus of the hypothalamus and the amygdala. nih.gov This indicates that M15 can be a useful tool for investigating the role of endogenous galanin in the regulation of appetite and feeding behavior. nih.gov

Research suggests that galanin plays an inhibitory role in male sexual behavior. In contrast, this compound has been shown to stimulate sexual behavior in male rats. Intracerebroventricular injection of galantide improved arousal, motivation, and performance indices. Furthermore, it antagonized the inhibitory effects of galanin on sexual behavior. These findings suggest a physiological role for endogenous galanin in the modulation of male sexual function, which can be reversed by galantide.

Supraspinal Actions (e.g., Locus Coeruleus, Hippocampus)

This compound has been instrumental in understanding the supraspinal actions of galanin, particularly in the locus coeruleus and the hippocampus. nih.govsigmaaldrich.com In the hippocampus, M15 acts as a reversible, high-affinity antagonist, blocking the inhibitory effects of galanin on the evoked release of acetylcholine (B1216132) in vivo. nih.gov In the locus coeruleus, M15 blocks the galanin-induced hyperpolarization of neurons in brain slices. nih.gov These findings establish M15 as a key antagonist for the neuronal actions of galanin in these brain regions, which are crucial for functions such as learning, memory, and arousal. nih.gov

Table 3: Supraspinal Actions of this compound
Brain RegionEffect of this compoundFunctional Implication
HippocampusBlocks galanin's inhibition of acetylcholine release. nih.govModulation of learning and memory processes.
Locus CoeruleusBlocks galanin-induced neuronal hyperpolarization. nih.govModulation of arousal and stress responses.
Role in Cognitive Processes (e.g., Social Memory)

Galanin is recognized for its significant modulatory role in cognitive functions, including learning and memory jpp.krakow.plplos.org. The chimeric antagonist, this compound, has been a valuable tool in parsing these effects. Research has demonstrated that this compound can influence complex cognitive behaviors such as social memory.

A notable study found that the administration of this compound improved social memory in rats undergoing a 'social recognition' test nih.gov. This test assesses a rodent's ability to remember a previously encountered conspecific nih.gov. The improvement in social memory suggests that by blocking certain galanin receptors, this chimeric peptide can enhance specific aspects of cognitive performance nih.gov. The neuropeptide galanin is known to be widely distributed in the central nervous system and modulates a variety of biological actions, including cognition, and has been implicated as being aberrantly regulated in Alzheimer's disease ut.ee. The ability of antagonists like this compound to modulate cognitive processes highlights the therapeutic potential of targeting the galanin system for neurological disorders associated with cognitive decline ut.eeresearchgate.net.

Anticonvulsant Effects and Seizure Modulation

The native peptide galanin is considered to possess endogenous anticonvulsant properties, playing a role in the brain's natural defense against excessive neuronal activity nih.gov. Studies using this compound have been crucial in confirming this role.

In animal models of status epilepticus, a severe seizure condition, galanin itself has a potent seizure-protecting effect. However, the anticonvulsant effects of galanin can be attenuated by galanin receptor antagonists, including this compound. Research showed that while galanin could prevent the induction of and stop established self-sustaining status epilepticus, these effects were weakened by the co-administration of antagonists like M15. This indicates that this compound acts as an antagonist at the galanin receptors involved in seizure modulation, effectively blocking the protective, anticonvulsant actions of endogenous galanin. These findings not only support the role of galanin as an endogenous anticonvulsant but also establish chimeric peptides as critical tools for studying the mechanisms of epilepsy plos.orgnih.gov.

Modulation of Neurotransmitter Release (e.g., Acetylcholine, Norepinephrine, Serotonin, Dopamine, Glutamate)

Galanin is a significant neuromodulator that is often co-localized with and influences the release of numerous classical neurotransmitters. This compound has been shown to act as a galanin receptor antagonist in this context, particularly affecting acetylcholine release.

In vivo microdialysis studies in the rat striatum demonstrated that galanin enhances the basal release of acetylcholine. When co-infused with galanin, this compound completely blocked this galanin-evoked acetylcholine release ut.ee. Unlike other chimeric peptides such as M35, M15 did not stimulate basal acetylcholine release on its own, solidifying its role as a full galanin receptor antagonist in this system ut.ee. Given that galanin generally has an inhibitory effect on the release of neurotransmitters like norepinephrine, serotonin, and glutamate, it is inferred that as an antagonist, this compound can block these inhibitory actions nih.gov.

Table 1: Effect of this compound on Acetylcholine Release in the Rat Striatum

Compound Effect on Basal ACh Release Effect on Galanin-Evoked ACh Release
Galanin ~100% Increase N/A
This compound (M15) No significant effect Complete block

Data derived from a study on in vivo microdialysis in male rats ut.ee.

Peripheral Systemic Effects

Pancreatic Islets and Glucose Homeostasis

In the periphery, this compound demonstrates a clear antagonistic role in the regulation of pancreatic function and glucose balance. Galanin is known to be a potent inhibitor of glucose-induced insulin (B600854) secretion from pancreatic islets of Langerhans.

Research has shown that this compound effectively reverses this galanin-mediated inhibition of insulin release from mouse pancreatic islets jpp.krakow.plresearchgate.net. This antagonistic action makes compounds like galantide potentially significant for understanding and possibly treating conditions related to glucose homeostasis researchgate.net. The peptide was identified as a potent antagonist for the inhibitory effect of galanin on glucose-induced insulin secretion, highlighting a key difference in its action compared to its effects in other peripheral tissues like the gastrointestinal tract jpp.krakow.pl.

Gastrointestinal Smooth Muscle Activity

A fascinating and pivotal finding regarding this compound is that its action in the gastrointestinal (GI) system is diametrically opposed to its function in the central nervous system and pancreas. While it acts as an antagonist in neuronal and pancreatic islet models, it functions as a full agonist in GI smooth muscle.

Studies on rat jejunal muscle strips and dispersed smooth muscle cells from the guinea pig stomach have shown that this compound is as efficacious as galanin itself in causing muscle contraction or relaxation, depending on the specific tissue jpp.krakow.pl. For instance, in rat jejunal muscle, both galanin and M15 induce contractions. This agonist activity means that instead of blocking galanin's effects on gut motility, this compound mimics them. This finding demonstrates that the galanin receptors mediating actions in the gastrointestinal tract are distinct from those in the central nervous system jpp.krakow.pl.

Cardiovascular System Modulation

In the cardiovascular system, this compound reverts to an antagonistic role, similar to its function in the central nervous system. Galanin has been shown to cause a prolonged inhibition of cardiac vagal action, an effect that can also be induced by stimulating the cardiac sympathetic nerve.

In studies using anesthetized cats, this compound significantly reduced the cardiac vagal inhibitory effect caused by both exogenously administered galanin and sympathetic nerve stimulation nih.gov. This provides strong evidence for its function as a galanin antagonist in modulating autonomic neuroeffector functions in the heart. Interestingly, while it blocked the effects on cardiac vagal slowing, the antagonist did not reduce the depressor (blood pressure-lowering) effect of galanin, indicating a specificity of its antagonistic action within the cardiovascular system nih.gov.

Table 2: Summary of Actions of this compound

System/Process Action Observed Effect
Central Nervous System
Cognitive Processes Antagonist Improves social memory in rats nih.gov.
Seizure Modulation Antagonist Attenuates the anticonvulsant effects of galanin.
Neurotransmitter Release (ACh) Antagonist Blocks galanin-evoked acetylcholine release ut.ee.
Peripheral Systems
Pancreatic Islets Antagonist Reverses galanin-mediated inhibition of insulin release jpp.krakow.plresearchgate.net.
Gastrointestinal Smooth Muscle Agonist Mimics galanin's effects on muscle contraction/relaxation jpp.krakow.pl.
Cardiovascular System Antagonist Reduces galanin's inhibition of cardiac vagal action nih.gov.

Molecular Mechanisms and Signal Transduction Pathways

G-Protein Coupled Receptor (GPCR) Interaction Dynamics

The biological activity of Galanin (1-13)-Substance P (5-11) amide is defined by its interaction with GPCRs. The substance P fragment of the molecule confers a high affinity for tachykinin receptors, which are a class of GPCRs. The galanin fragment, on the other hand, allows this peptide to act as a high-affinity ligand for galanin receptors. cymitquimica.com

This dual-receptor interaction is a key aspect of its mechanism. As a chimeric peptide, its properties and biological roles are determined by the specific amino acid sequence and the resulting three-dimensional conformation. cymitquimica.com The presence of hydrophobic amino acids, such as leucine, within its structure suggests a propensity for forming specific secondary structures that are crucial for receptor binding and activation. cymitquimica.com The precise dynamics of its interaction—whether it binds to both receptor types simultaneously or preferentially, and how one interaction may allosterically modulate the other—are complex and are a subject of ongoing research to fully understand its signaling profile.

Intracellular Signaling Cascade Modulation

Upon binding to its target GPCRs, this compound modulates several intracellular signaling pathways. The specific pathway activated depends on the receptor type engaged (galanin vs. tachykinin) and the G-protein to which the receptor is coupled.

Adenylyl Cyclase Activity and Cyclic AMP Production

The interaction of this compound with galanin receptors typically leads to the inhibition of adenylyl cyclase. Galanin receptors are often coupled to inhibitory G-proteins (Gi/o). Activation of these receptors by the peptide leads to the dissociation of the G-protein subunits, and the α-subunit (Gαi/o) then inhibits the activity of adenylyl cyclase. This enzymatic inhibition results in decreased production of the second messenger cyclic AMP (cAMP) from ATP. A reduction in intracellular cAMP levels subsequently leads to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream cellular proteins.

Ion Channel Modulation (e.g., ATP-sensitive potassium channels, calcium channels)

The signaling initiated by this compound also involves the modulation of ion channel activity. This can occur through different mechanisms depending on the receptor involved.

Via Galanin Receptors (Gi/o-coupled): The βγ-subunits released from the activated Gi/o protein can directly interact with and open G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a general inhibitory effect on cellular excitability. Furthermore, the Gi/o pathway can inhibit voltage-gated calcium channels, reducing calcium influx and further contributing to an inhibitory cellular response.

Via Tachykinin Receptors (Gq/11-coupled): As detailed below, activation of these receptors leads to a rise in intracellular calcium. This calcium, along with other signaling molecules, can modulate the activity of various calcium-dependent ion channels.

Phospholipase C Modulation

When this compound interacts with tachykinin receptors, it activates a different signaling cascade. Tachykinin receptors are typically coupled to Gq/11-type G-proteins. Upon receptor activation, the Gαq/11 subunit activates the enzyme phospholipase C (PLC). PLC's primary role is to cleave the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Intracellular Calcium Dynamics

The generation of inositol 1,4,5-trisphosphate (IP3) is a critical step in modulating intracellular calcium. IP3 is a soluble molecule that diffuses from the cell membrane into the cytosol. There, it binds to and opens IP3 receptors, which are ligand-gated calcium channels located on the membrane of the endoplasmic reticulum (ER). The opening of these channels allows for the rapid release of calcium ions (Ca2+) from the ER stores into the cytoplasm, causing a significant and transient increase in the intracellular calcium concentration. This calcium signal, in concert with diacylglycerol (DAG), activates protein kinase C (PKC) and a multitude of other calcium-dependent enzymes and proteins that mediate a wide range of cellular responses.

Table 1: GPCR Interaction and Primary Signaling Pathways This table provides a summary of the receptor interactions and the immediate downstream signaling cascades initiated by this compound.

Receptor Family G-Protein Coupled Primary Effector Enzyme Key Second Messengers
Galanin Receptors Gi/o Adenylyl Cyclase (Inhibited) cAMP (Decreased)

| Tachykinin Receptors | Gq/11 | Phospholipase C (Activated) | IP3, DAG, Ca2+ (Increased) |

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation / Synonym
This compound Galantide (B1674400)
Cyclic Adenosine Monophosphate cAMP
Adenosine Triphosphate ATP
Inositol 1,4,5-trisphosphate IP3
Diacylglycerol DAG
Phosphatidylinositol 4,5-bisphosphate PIP2
Protein Kinase A PKA
Protein Kinase C PKC

Experimental Methodologies in Galanin 1 13 Substance P 5 11 Amide Research

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays have been fundamental in determining the affinity of Galanin (1-13)-Substance P (5-11) amide for galanin receptors. These assays typically involve the use of a radioactively labeled form of galanin, such as ¹²⁵I-labeled galanin, to quantify the binding of the chimeric peptide to its target receptors in various tissue preparations. pnas.org

In studies using membranes from the rat ventral hippocampus, midbrain, and spinal cord, this compound demonstrated high-affinity binding, with an IC₅₀ value of approximately 0.1 nM. nih.gov The IC₅₀ value represents the concentration of the unlabeled ligand (in this case, the chimeric peptide) required to inhibit 50% of the specific binding of the radioligand. Receptor autoradiographic studies further confirmed that this chimeric peptide could displace ¹²⁵I-galanin from all labeled sites in these tissues. pnas.org

Interestingly, while this compound shows high affinity for galanin receptors, its affinity for substance P receptors is significantly lower. nih.gov In membranes from the rat hypothalamus, the chimeric peptide was found to be a high-affinity ligand for both galanin and substance P receptors. nih.gov However, in other systems, such as the rat anterior pituitary, the IC₅₀ for M15 was in excess of 10 µM, indicating very low affinity for the galanin receptor subtype present in that tissue, which was designated GAL-R2. pnas.org This highlights the receptor subtype selectivity of the chimeric peptide.

The binding affinity of this compound has also been compared to other chimeric galanin peptides. For instance, in RINm 5F insulinoma cells, the Kᵢ values for various galanin antagonists, including M15, were determined, showcasing their high affinity for galanin binding sites. nih.gov

Table 1: Binding Affinity of this compound in Different Tissues

Tissue/Cell Line Receptor Type(s) Radioligand IC₅₀/Kᵢ of this compound Reference
Rat Ventral Hippocampus, Midbrain, Spinal Cord Galanin Receptors ¹²⁵I-Galanin ~0.1 nM (IC₅₀) pnas.orgnih.gov
Rat Hypothalamus Galanin and Substance P Receptors Not Specified High Affinity nih.gov
Rat Anterior Pituitary GAL-R2 ¹²⁵I-BH-Galanin >10 µM (IC₅₀) pnas.org
RINm 5F Insulinoma Cells Galanin Receptors ¹²⁵I-Galanin High Affinity (Kᵢ) nih.gov

In Vitro Functional Assays

The functional consequences of this compound binding to its receptors have been extensively studied using a variety of in vitro assays. These assays provide insights into the peptide's role as an agonist or antagonist at different receptor subtypes and in different tissues.

Insulin (B600854) Secretion: One of the well-characterized effects of galanin is the inhibition of glucose-induced insulin secretion from pancreatic islets. jpp.krakow.pl this compound has been shown to act as a potent antagonist in this system. jpp.krakow.plbachem.com In isolated mouse pancreatic islets, the chimeric peptide effectively reverses the galanin-mediated inhibition of insulin release. bachem.com Studies on rat pancreatic islets demonstrated that galantide (B1674400) dose-dependently antagonized the inhibitory effect of galanin on insulin secretion. jpp.krakow.pl

Smooth Muscle Contraction: The effects of this compound on smooth muscle contraction are more complex, with the peptide acting as an agonist in some preparations. jpp.krakow.pl In the gastrointestinal tract, galantide has been shown to act as a full agonist of galanin in gastrointestinal smooth muscles. jpp.krakow.pl This is in contrast to its antagonistic actions in the central nervous system and on insulin secretion. jpp.krakow.pl Native galanin itself can evoke a strong contractile response in the rat jejunal longitudinal muscle, an effect that is direct on the smooth muscle. nih.gov

cAMP Assays: Galanin receptors are G-protein coupled receptors that can modulate the activity of adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP). ut.ee The cAMP signaling system is a key pathway through which galanin receptor agonists and antagonists exert their effects. ut.ee While specific cAMP assay results for this compound are not detailed in the provided context, it is a critical method for understanding the downstream signaling of galanin receptor ligands. ut.ee For example, studies on other chimeric galanin peptides, like M32, have examined their effects on adenylate cyclase activity in rat hippocampal membranes. nih.gov

In Vivo Animal Models for Behavioral and Physiological Assessment

To understand the physiological and behavioral effects of this compound, researchers have utilized various in vivo animal models. These studies have been crucial in demonstrating the peptide's in vivo efficacy as a galanin antagonist. pnas.org

Galanin is known to modulate pain perception, and nociceptive assays are used to assess the effects of compounds like this compound on pain responses.

Tail-flick, Randall-Selitto, and Formalin Tests: While specific data for this compound in these exact tests are not provided, these are standard methods to evaluate analgesia. The tail-flick and Randall-Selitto tests measure responses to thermal and mechanical pain, respectively. The formalin test is a model of inflammatory pain, and a nonpeptide galanin receptor agonist, galnon (B1674412), has been shown to be a potent inhibitor of flinching behavior in this test. sigmaaldrich.com Given that M15 blocks the facilitatory effects of galanin on the spinal flexor reflex, it is implicated in the modulation of nociceptive pathways. pnas.org

The influence of this compound on various behaviors has been investigated using a range of behavioral paradigms.

Sexual Behavior, Social Recognition, and Forced-Swim Test: Galanin is involved in regulating behaviors such as sexual behavior, memory, and mood. jpp.krakow.pl The forced-swim test is a common model for assessing antidepressant-like effects, and the nonpeptide agonist galnon has shown antidepressant-like effects in this test. sigmaaldrich.com this compound, by antagonizing galanin's actions, is a valuable tool for dissecting the role of the galanin system in these complex behaviors. jpp.krakow.plpnas.org For example, M15 antagonizes galanin-induced feeding behavior. karger.com

Electrophysiological techniques have been instrumental in demonstrating the direct effects of this compound on neuronal activity at a cellular level. pnas.org

In vitro slice preparations of the locus coeruleus, a brain region involved in arousal and stress responses, have been used to show that this compound can block the galanin-induced hyperpolarization of neurons. nih.gov This hyperpolarization is a key mechanism by which galanin inhibits neuronal firing. pnas.org The ability of M15 to act as a reversible, high-affinity antagonist in blocking this effect provides strong evidence for its function as a galanin receptor blocker in the central nervous system. pnas.orgnih.gov

Peptide Synthesis and Purification Techniques

The creation of the this compound chimera was made possible through advanced peptide synthesis and purification methods.

Solid-Phase Peptide Synthesis: This is the standard method for chemically synthesizing peptides like this compound. nih.govjpp.krakow.pl The process involves sequentially adding amino acids to a growing peptide chain that is attached to a solid resin support. This technique allows for the precise construction of the desired peptide sequence. The synthesis of various chimeric galanin peptides, including M15, has been reported using these methods. nih.govjpp.krakow.pl Following synthesis, the peptide is cleaved from the resin and must be purified, typically using techniques like high-performance liquid chromatography (HPLC), to ensure a high degree of purity for use in biological assays.

Future Directions and Research Perspectives

Elucidating Subtype-Specific Receptor Interactions

A primary focus for future research is to unravel the nuanced interactions of Galanin (1-13)-Substance P (5-11) amide with the different galanin receptor (GalR) subtypes, namely GalR1, GalR2, and GalR3. nih.govnih.gov While it is known to bind with high affinity to galanin receptors, its specific profile of agonism or antagonism at each subtype is not fully resolved and appears to be tissue-dependent. nih.govnih.govjpp.krakow.pl For instance, while it acts as a galanin antagonist in the central nervous system and in reversing galanin-mediated inhibition of insulin (B600854) release, it can behave as an agonist in other tissues like gastrointestinal smooth muscle. bachem.comjpp.krakow.pl

Detailed research findings have shown that the N-terminal portion of galanin is critical for receptor binding, and M15 leverages this by incorporating the galanin (1-13) fragment. nih.govdiva-portal.org However, the substance P (5-11) portion also contributes significantly to its high affinity, which is greater than that of the native galanin fragment alone. nih.govscience.gov

Future studies will need to employ a range of techniques to dissect these interactions. Competitive binding assays using membranes from cell lines selectively expressing each GalR subtype can provide precise affinity (Kd or IC50) values. Functional assays measuring downstream signaling pathways, such as the inhibition of cyclic AMP (associated with GalR1 and GalR3) or stimulation of phospholipase C (linked to GalR2), will be crucial to determine the functional consequence of binding at each subtype. nih.gov Such studies have revealed that many chimeric galanin peptides, including M15, can act as agonists at recombinant GalR1, GalR2, and GalR3 receptors, highlighting the complexity of their pharmacology. nih.gov

Table 1: Reported Receptor Binding Affinities of this compound (M15/Galantide)

Receptor TargetTissue/SystemBinding Affinity (IC50/KD)Reference
Galanin ReceptorsRat Ventral Hippocampus, Midbrain, Spinal Cord Membranes~0.1 nM (IC50) nih.gov
Galanin ReceptorsRat Hypothalamus<0.1 nM (KD1), ~6 nM (KD2) nih.govscience.gov
Substance P (NK-1) ReceptorsRat Hypothalamus~40 nM (KD) nih.govscience.gov

Development of Novel this compound Analogs

Building on the foundation of this compound, a significant future direction is the rational design and synthesis of novel analogs with enhanced properties. The goal is to develop molecules with greater receptor subtype selectivity and improved pharmacokinetic profiles. The existing chimeric peptide serves as a valuable template for structure-activity relationship (SAR) studies.

Research has already shown that substitutions of key amino acids in either the galanin or substance P portion of the chimera can dramatically reduce binding affinity for both receptor types, indicating that the high affinity is a result of the combined structure. nih.govscience.gov For example, modifying Trp2 in the galanin fragment or Phe7 or Met11 in the substance P fragment leads to a significant loss of affinity. nih.gov

Future analog development could involve:

Systematic Amino Acid Substitution: Replacing individual amino acids to identify residues critical for subtype selectivity. For instance, creating analogs to preferentially target GalR1, which is implicated in the antinociceptive effects of galanin, could yield potent analgesics. mdpi.comcapes.gov.br

Incorporation of Non-natural Amino Acids: To increase peptide stability against enzymatic degradation and potentially improve oral bioavailability.

Conformational Constraints: Introducing cyclic structures or other conformational locks to fix the peptide in a bioactive conformation, potentially increasing affinity and selectivity for a specific receptor subtype.

Creation of New Chimeras: Several other chimeric galanin receptor ligands have already been synthesized by combining the galanin (1-13) fragment with portions of other neuropeptides like bradykinin (B550075) (M35), neuropeptide Y (M32), and spantide (C7). nih.govsigmaaldrich.com Further exploration of novel peptide combinations could yield ligands with unique pharmacological profiles. For example, a recently synthesized chimera with an endothelin-1 (B181129) analogue showed distinct, context-dependent agonist activities. jpp.krakow.pl

The screening of these new analogs will require robust in vitro and in vivo models to assess their binding, functional activity, and ultimately, their physiological effects.

Integration with Systems Biology Approaches

To fully comprehend the biological impact of this compound and its future analogs, an integration with systems biology is essential. This approach moves beyond single-target interactions to a holistic view of the cellular and organismal response. Galanin itself is a pleiotropic peptide, co-existing with and modulating the release of numerous classical neurotransmitters and other neuropeptides. nih.govsigmaaldrich.com It is involved in a wide array of physiological processes, including pain signaling, cognition, feeding behavior, and insulin release. sigmaaldrich.comfrontiersin.orgnih.gov Substance P is also a multi-functional peptide involved in inflammation, pain, and immune responses. frontiersin.org

Therefore, a ligand that interacts with the receptor systems of both peptides is likely to trigger complex and widespread biological changes. Systems biology methodologies that can be applied include:

Transcriptomics (RNA-seq): To analyze changes in gene expression in target tissues (e.g., hippocampus, spinal cord, pancreas) following administration of the peptide. This can reveal the downstream signaling pathways and gene networks that are activated or inhibited.

Proteomics: To identify changes in the protein landscape of cells or tissues. This can uncover novel protein-protein interactions and post-translational modifications induced by the peptide, providing deeper insight into its mechanism of action.

Metabolomics: To study the global changes in metabolite profiles. This is particularly relevant given galanin's role in regulating metabolism, including insulin and glucose levels. nih.govnih.gov

By integrating data from these "-omics" platforms, researchers can construct detailed models of the molecular networks perturbed by this compound. This comprehensive understanding will be invaluable for identifying potential off-target effects, predicting therapeutic efficacy, and discovering novel applications for this and future generations of chimeric peptides.

Q & A

Basic Research Questions

Q. What are the structural and functional considerations when designing experiments with Galanin (1-13)-Substance P (5-11) amide?

  • Methodological Answer : The peptide is a chimeric molecule combining residues 1–13 of galanin (a neuropeptide) with residues 5–11 of Substance P, linked by an amide bond. Its dual-receptor targeting requires careful selection of experimental models. For receptor binding assays, use radiolabeled versions (e.g., iodine-125) to distinguish galanin receptor (GalR) vs. Substance P receptor (NK1) interactions . Ensure purity >95% (via HPLC/MS validation) to avoid confounding results from truncated peptides .

Q. How does this compound interact with galanin receptors, and what experimental systems are optimal for studying these interactions?

  • Methodological Answer : The peptide acts as a competitive antagonist at GalR1 and GalR2, with distinct binding affinities (e.g., IC50 = 1.0 nM for insulin secretion inhibition in murine pancreatic islets) . Use in vitro systems like transfected HEK-293 cells expressing human GalR subtypes to quantify receptor-specific responses. Include controls with selective agonists (e.g., Galnon) and antagonists (e.g., M35) to validate specificity .

Q. What are common pitfalls in in vitro models using this peptide, and how can they be mitigated?

  • Methodological Answer : Degradation during prolonged incubation is a key issue. Stabilize the peptide with protease inhibitors (e.g., aprotinin) and use short-term assays (<4 hours) to minimize breakdown . For dose-response studies, pre-test solubility in buffers (e.g., PBS with 0.1% BSA) to avoid aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on receptor subtype specificity in different tissues?

  • Methodological Answer : Tissue-specific receptor expression (e.g., high GalR1 in CNS vs. GalR3 in peripheral tissues) may explain discrepancies. Use in situ hybridization or single-cell RNA sequencing to map receptor distribution in target tissues . For functional studies, combine knockout models (e.g., GalR1⁻/⁻ mice) with selective antagonists to isolate subtype contributions .

Q. What experimental designs address temporal dynamics in Galanin/Substance P interactions, as seen in bladder urothelium studies?

  • Methodological Answer : Time-course experiments (e.g., 4 hours, 48 hours, 8 days) reveal biphasic effects, where galanin’s early stimulatory action on urothelium transitions to inhibition . Use real-time calcium imaging or electrophysiology to capture transient signaling events. Normalize data to baseline activity and include Substance P-only cohorts to decouple synergistic effects.

Q. How can researchers optimize in vivo delivery to overcome the peptide’s poor blood-brain barrier (BBB) permeability?

  • Methodological Answer : For CNS studies, use intracerebroventricular (ICV) infusion or nanoparticle-based carriers (e.g., liposomes conjugated with BBB-targeting ligands) . In peripheral studies, subcutaneous or intraperitoneal routes are effective. Validate bioavailability via plasma LC-MS/MS at multiple timepoints .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting binding data between this compound and related ligands like M35?

  • Methodological Answer : M35 (Galanin (1-13)-Bradykinin (2-9) amide) has higher GalR1 affinity (Ki = 0.11 nM) but lacks Substance P interactions, unlike this compound, which binds NK1 receptors (KD ~40 nM) . Use competitive displacement assays with increasing concentrations of unlabeled ligands to distinguish cross-reactivity.

Q. What statistical approaches are recommended for dose-response studies with this peptide?

  • Methodological Answer : Fit data to a sigmoidal curve (e.g., four-parameter logistic model) to calculate EC50/IC50. For non-linear responses (e.g., bell-shaped curves in insulin secretion assays), use segmented regression or Bayesian hierarchical modeling .

Table: Key Receptor Binding Parameters

ParameterValue (this compound)Value (M35)Source
GalR1 IC50 (insulin inhibition)1.0 nM0.11 nM (Ki)
NK1 Receptor KD~40 nMN/A
Stability in solution (-20°C)1 month6 months

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.